molecular formula C10H7BrN2O B2919501 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde CAS No. 696646-49-8

3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2919501
CAS No.: 696646-49-8
M. Wt: 251.083
InChI Key: YMIUREILNBMIQQ-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound that features a pyrazole ring substituted with a bromophenyl group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3-bromobenzaldehyde with hydrazine derivatives under controlled conditions. One common method includes the cyclization of 3-bromobenzaldehyde with hydrazine hydrate in the presence of an acid catalyst to form the pyrazole ring . The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with various molecular targets. For instance, in medicinal chemistry, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The bromophenyl group can enhance the compound’s binding affinity to its target, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromophenyl)-1H-pyrazole-4-carbaldehyde is unique due to the specific positioning of the bromine atom, which can influence its reactivity and binding properties. The presence of both the bromophenyl and aldehyde groups allows for diverse chemical modifications and applications .

Properties

IUPAC Name

5-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-9-3-1-2-7(4-9)10-8(6-14)5-12-13-10/h1-6H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIUREILNBMIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=C(C=NN2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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